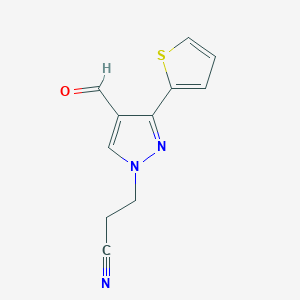

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXNJXHRROPMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365814 | |

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372107-06-7 | |

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind the spectral assignments, and provides standardized protocols for data acquisition.

Molecular Structure and Overview

This compound (Molecular Formula: C₁₁H₉N₃OS, Molecular Weight: 231.27 g/mol ) is a complex molecule incorporating a pyrazole ring, a thiophene ring, a propanenitrile side chain, and a formyl group.[1] The unique arrangement of these functional groups dictates its chemical reactivity and biological activity, making spectroscopic elucidation essential for confirming its identity and purity.

Below is a diagram of the molecular structure, which will serve as a reference for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a standard solvent like DMSO-d₆ is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Formyl-H | 9.5 - 10.5 | Singlet | 1H |

| Pyrazole-H5 | 8.0 - 8.5 | Singlet | 1H |

| Thiophene-H | 7.0 - 8.0 | Multiplet | 3H |

| N-CH₂ (propanenitrile) | 4.2 - 4.6 | Triplet | 2H |

| CH₂-CN (propanenitrile) | 2.8 - 3.2 | Triplet | 2H |

Causality behind Assignments:

-

Formyl Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield shift.

-

Pyrazole Proton: The proton on the pyrazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift.

-

Thiophene Protons: The protons on the thiophene ring will appear as a multiplet due to complex spin-spin coupling. Their chemical shifts are characteristic of five-membered aromatic heterocycles.

-

Propanenitrile Protons: The methylene group attached to the pyrazole nitrogen (N-CH₂) is deshielded by the nitrogen, while the methylene group adjacent to the nitrile group (CH₂-CN) is also deshielded, but to a lesser extent. The triplet multiplicity arises from coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Formyl C=O | 185 - 195 |

| Thiophene & Pyrazole Carbons | 110 - 150 |

| Nitrile C≡N | 115 - 125 |

| N-CH₂ (propanenitrile) | 45 - 55 |

| CH₂-CN (propanenitrile) | 15 - 25 |

Causality behind Assignments:

-

Carbonyl Carbon: The carbon of the formyl group is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: The carbons of the pyrazole and thiophene rings will resonate in the aromatic region.

-

Nitrile Carbon: The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.

-

Aliphatic Carbons: The carbons of the propanenitrile side chain appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=O (Aldehyde) | 1680 - 1710 | Strong |

| C=C & C=N (Aromatic rings) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Causality behind Assignments:

-

Nitrile Stretch: The C≡N triple bond has a characteristic sharp absorption in the 2240-2260 cm⁻¹ region.[2]

-

Carbonyl Stretch: The C=O bond of the aldehyde will exhibit a strong absorption band. Its position is influenced by conjugation with the pyrazole ring.[3]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyrazole and thiophene rings will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear at their characteristic frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 231, corresponding to the molecular weight of the compound.

-

Isotope Peaks: Due to the presence of sulfur, an (M+2)⁺ peak with an intensity of approximately 4.4% relative to the M⁺ peak is expected.

-

Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner. The following diagram illustrates a plausible fragmentation pathway.

Caption: Plausible mass fragmentation pathway for this compound.

Causality behind Fragmentation:

-

Loss of HCN: The propanenitrile side chain can undergo cleavage to lose a molecule of hydrogen cyanide.

-

Loss of Acrylonitrile: The entire propanenitrile side chain can be lost as acrylonitrile.

-

Formation of Thienyl Cation: Fragmentation of the pyrazole ring can lead to the formation of a stable thienyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The presented data and interpretations are based on fundamental spectroscopic principles and data from structurally related compounds. The outlined experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds.

References

-

PubChem. 3-(4-formyl-3-phenyl-1h-pyrazol-1-yl)propanenitrile. [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Pharmaffiliates. (R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

-

PubChem. 3-[4-formyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl]propanenitrile. [Link]

-

National Institutes of Health. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. [Link]

-

Charles University. Table of Characteristic IR Absorptions. [Link]

-

MDPI. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]

-

ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. [Link]

Sources

Physical and chemical properties of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

An In-Depth Technical Guide to 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 372107-06-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, a plausible synthetic pathway is proposed, and its potential as a scaffold for novel therapeutic agents is explored based on the well-documented biological activities of its constituent thienyl, pyrazole, and nitrile moieties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this and related compounds.

Introduction and Molecular Structure

This compound is a complex heterocyclic molecule incorporating three key functional components: a thiophene ring, a pyrazole ring, and a propanenitrile side chain. The synergistic interplay of these moieties is expected to confer unique chemical and biological properties.

-

Thiophene: A five-membered aromatic ring containing a sulfur atom, which is a common scaffold in many pharmaceutical agents due to its metabolic stability and ability to engage in various biological interactions.

-

Pyrazole: A five-membered aromatic heterocyclic ring with two adjacent nitrogen atoms. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[2]

-

Propanenitrile: The nitrile group (-C≡N) is a polar, electron-withdrawing functional group that can participate in hydrogen bonding as an acceptor.[3] It is often used in drug design as a bioisostere for other functional groups and can contribute to improved metabolic stability and binding affinity.

-

Formyl Group: The aldehyde (-CHO) at the 4-position of the pyrazole ring is a key reactive handle for further chemical modifications and is known to be a crucial pharmacophore in some biologically active molecules.[4][5]

The unique arrangement of these groups in this compound suggests its potential as a versatile building block for the synthesis of novel compounds with interesting pharmacological profiles.

Predicted Physicochemical Properties

While experimental data is scarce, the physicochemical properties of this compound can be predicted based on its structure and the known properties of its constituent functional groups.

| Property | Value/Prediction | Rationale/Source |

| CAS Number | 372107-06-7 | [6] |

| Molecular Formula | C₁₁H₉N₃OS | [6] |

| Molecular Weight | 231.27 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature. | Heterocyclic compounds of similar molecular weight are typically solids. |

| Melting Point | Predicted to be in the range of 150-250 °C. | The rigid, planar heterocyclic core and polar functional groups suggest strong intermolecular forces. |

| Boiling Point | Predicted to be high (>300 °C), likely with decomposition. | The high polarity due to the nitrile and formyl groups leads to strong dipole-dipole interactions.[3][7] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, acetonitrile). | The nitrile group can act as a hydrogen bond acceptor, but the overall molecule is largely nonpolar.[3] |

| pKa | The pyrazole ring is weakly basic (pKa of conjugate acid ~2.5), and the N-H of an unsubstituted pyrazole is weakly acidic. | [2] |

Predicted Spectroscopic Data

The structural characterization of this compound can be achieved using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds in the literature.[4][8]

-

¹H NMR:

-

Aldehydic proton (-CHO): A singlet expected around δ 9.8-10.2 ppm.[4]

-

Pyrazole proton (C5-H): A singlet expected around δ 8.0-8.5 ppm.

-

Thiophene protons: Doublets and triplets in the aromatic region (δ 7.0-8.0 ppm).

-

Propanenitrile protons (-CH₂CH₂CN): Two triplets, one for the -CH₂- adjacent to the pyrazole nitrogen and one for the -CH₂- adjacent to the nitrile group, likely in the δ 3.0-4.5 ppm range.

-

-

¹³C NMR:

-

Nitrile carbon (-CN): Expected around δ 115-120 ppm.

-

Aldehyde carbonyl carbon (-CHO): Expected around δ 185-195 ppm.

-

Aromatic carbons (Thiophene and Pyrazole): Signals expected in the δ 110-150 ppm range.

-

Aliphatic carbons (-CH₂CH₂-): Signals expected in the δ 20-50 ppm range.

-

-

FT-IR (cm⁻¹):

-

Nitrile (-C≡N) stretch: A sharp, medium intensity band around 2240-2260 cm⁻¹.

-

Aldehyde (C=O) stretch: A strong band around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 231.

-

Proposed Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be envisioned through a multi-step process, leveraging established methodologies for the synthesis of thienyl-pyrazoles and their subsequent functionalization.[4][9][10]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol Outline:

-

Chalcone Synthesis: A Claisen-Schmidt condensation between 2-acetylthiophene and a suitable aldehyde precursor would yield the chalcone intermediate.

-

Pyrazole Ring Formation: Cyclocondensation of the thienyl chalcone with hydrazine would form the core 3-thien-2-yl-1H-pyrazole structure.[9]

-

N-Alkylation: A Michael addition reaction between the pyrazole and acrylonitrile would introduce the propanenitrile side chain at the N1 position.

-

Formylation: The formyl group at the C4 position of the pyrazole ring can be introduced via the Vilsmeier-Haack reaction using a Vilsmeier reagent (e.g., POCl₃/DMF).[4][10] This reaction is a common method for the formylation of electron-rich heterocyclic systems.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases). This provides a convenient handle for further derivatization.

-

Pyrazole Ring: As an aromatic heterocycle, the pyrazole ring can undergo electrophilic substitution, although the presence of the electron-withdrawing formyl group may deactivate the ring to some extent.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

Thiophene Ring: The thiophene ring is also an electron-rich aromatic system that can participate in electrophilic substitution reactions.

Potential Applications in Drug Discovery

The structural motifs present in this compound are associated with a broad range of biological activities, suggesting its potential as a scaffold for the development of new therapeutic agents.

-

Antimicrobial and Anticancer Agents: Novel 1H-pyrazole-4-carbaldehydes have been synthesized and shown to possess promising antibacterial and anticancer activities.[5] Specifically, derivatives containing a thiophene ring have demonstrated significant biological potential.[5]

-

Anti-inflammatory Agents: The pyrazole core is famously present in the selective COX-2 inhibitor celecoxib, highlighting the potential of pyrazole derivatives as anti-inflammatory drugs.[1]

-

Kinase Inhibitors: The pyrazole-propanenitrile scaffold is found in several kinase inhibitors, such as Ruxolitinib, a Janus kinase (JAK) inhibitor.[11][12] This suggests that the title compound could serve as a starting point for the design of novel kinase inhibitors for the treatment of cancer and autoimmune diseases.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemmethod.com [chemmethod.com]

- 5. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile (CAS Number: 372107-06-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile, identified by CAS number 372107-06-7, is a heterocyclic compound that has garnered interest within the medicinal chemistry landscape.[1] Its molecular structure, featuring a pyrazole core substituted with a thiophene ring, a formyl group, and a propanenitrile chain, presents a unique scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties and Structure

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| CAS Number | 372107-06-7 | [2] |

| Molecular Formula | C₁₁H₉N₃OS | [1][2] |

| Molecular Weight | 231.27 g/mol | [2] |

| IUPAC Name | 3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile | N/A |

| Appearance | Inquire with supplier | N/A |

| Solubility | Inquire with supplier | N/A |

| Melting Point | Inquire with supplier | N/A |

Chemical Structure

The structural formula of this compound is depicted below. The molecule's architecture, which includes a five-membered pyrazole ring linked to a thiophene ring and a propanenitrile group, is a key determinant of its chemical reactivity and biological interactions.

Caption: 2D structure of this compound.

Synthesis

This compound is a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The synthesis of the pyrazole core of such molecules often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific synthesis of this compound, a plausible synthetic route would involve the reaction of a thiophene-containing β-ketoaldehyde with 3-hydrazinylpropanenitrile. Subsequent formylation of the pyrazole ring at the C4 position, likely via a Vilsmeier-Haack reaction, would yield the final product.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of the target compound.

Potential Mechanisms of Action and Biological Activity

While specific extensive biological data for CAS 372107-06-7 is not widely published, the structural motifs present in the molecule suggest potential therapeutic applications. Pyrazole derivatives are known to exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

Antiparasitic Activity: Inhibition of Leishmania Pteridine Reductase 1 (LmPTR1)

One of the most promising putative mechanisms of action for this compound is the inhibition of Pteridine Reductase 1 (PTR1) in Leishmania species. PTR1 is a key enzyme in the folate biosynthesis pathway of these parasites, making it an attractive drug target.[4][5][6][7] It has been suggested that this compound can fit into the active site of the Leishmania major PTR1 (LmPTR1) pocket. By inhibiting this enzyme, the compound could disrupt the parasite's ability to produce essential tetrahydrofolate, leading to cell death.

Caption: Proposed mechanism of antiparasitic action via LmPTR1 inhibition.

Immunomodulatory Effects: Potential TYK2 Inhibition

The propanenitrile moiety is a feature found in known inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8][9][10] The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[11][12][13][14] Selective inhibition of TYK2 is a promising therapeutic strategy for these conditions.[10][15] While direct evidence is lacking for CAS 372107-06-7, its structural similarity to known TYK2 inhibitors suggests it could potentially modulate the JAK-STAT pathway.

Caption: Potential modulation of the JAK-STAT pathway via TYK2 inhibition.

Experimental Protocols

To facilitate further research on this compound, the following are generalized protocols for assessing its potential biological activities.

In Vitro Antipromastigote Activity Assay

This assay is designed to determine the 50% inhibitory concentration (IC₅₀) of the compound against the promastigote stage of Leishmania species.

Materials:

-

Leishmania promastigotes (e.g., L. major, L. donovani) in logarithmic growth phase

-

Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilizing agent (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Amphotericin B)

-

Negative control (vehicle)

Procedure:

-

Seed promastigotes at a density of approximately 2 x 10⁵ cells/mL in a 96-well plate.[16]

-

Add serial dilutions of the test compound to the wells. Include positive and negative controls.

-

Incubate the plate at the appropriate temperature (e.g., 25°C) for 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.[17]

-

Add the solubilizing agent to dissolve the formazan crystals.[17]

-

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of parasite viability against the log of the compound concentration.

TYK2 Kinase Assay

This in vitro assay measures the ability of the compound to inhibit the enzymatic activity of TYK2.

Materials:

-

Recombinant active TYK2 enzyme

-

Kinase assay buffer

-

Substrate (e.g., a synthetic peptide like Poly (4:1 Glu, Tyr))[18]

-

ATP

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known TYK2 inhibitor)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[18]

-

384-well opaque plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the diluted test compound, the TYK2 enzyme, and the substrate/ATP mixture.[18]

-

Initiate the kinase reaction by adding the ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[18]

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its potential to inhibit LmPTR1 and modulate the TYK2 pathway warrants further investigation. The experimental protocols outlined in this guide provide a framework for elucidating the biological activity and mechanism of action of this and related compounds, thereby contributing to the advancement of drug discovery programs in the fields of antiparasitic and immunomodulatory therapies. As with any research chemical, this compound is intended for research use only and not for diagnostic or therapeutic use.[2]

References

-

Zhang, C., Qi, W., Li, Y., Tang, M., Yang, T., Liu, K., ... & Chen, L. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966–1988. Available from: [Link]

-

El-Shehry, M. F., Abu-El-Azm, F. S., Abdel-Fattah, M. A., & Abdel-Megeed, M. F. (2021). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 11(1), 1-17. Available from: [Link]

-

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile - PubChem. Available from: [Link]

- Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-l-yl]propanenitrile salts and preparation thereof - Google Patents.

-

TYK2 (Tyrosine Kinase 2) Assay Kit - BPS Bioscience. Available from: [Link]

-

Fensome, A., Ambler, C. M., Arnold, E., Ba-Soud, A. A., Boustany, G., Brown, M. F., ... & Wolk, F. (2020). Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 63(16), 8763–8782. Available from: [Link]

-

Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC - NIH. Available from: [Link]

-

JAK-STAT signaling pathway - Wikipedia. Available from: [Link]

-

Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid - PubMed Central. Available from: [Link]

-

Çoban, G., Yolal, M., Çavuşoğlu, Y., & Kaçar, M. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 149, 107430. Available from: [Link]

-

Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors - MDPI. Available from: [Link]

-

In vitro activity and mode of action of phenolic compounds on Leishmania donovani. Available from: [Link]

-

JAK-STAT Signaling Pathway - Creative Diagnostics. Available from: [Link]

-

In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - NIH. Available from: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

-

Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay - BellBrook Labs. Available from: [Link]

-

Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available from: [Link]

-

In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. Available from: [Link]

-

JAK-STAT signaling pathway - YouTube. Available from: [Link]

-

Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. Available from: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available from: [Link]

-

Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC - NIH. Available from: [Link]

-

3-[4-formyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl]propanenitrile - PubChemLite. Available from: [Link]

-

TYK2 (JTK1) Datasheet - Sino Biological. Available from: [Link]

-

In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum - MDPI. Available from: [Link]

-

In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - Usiena air. Available from: [Link]

-

The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. Available from: [Link]

-

1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available from: [Link]

-

The JAK/STAT Pathway - PMC - PubMed Central. Available from: [Link]

-

Realizing the Potential of TYK2 Inhibition to Address the Burden of Psoriasis - YouTube. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]

- 18. cdn1.sinobiological.com [cdn1.sinobiological.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that can be readily adapted to interact with a diverse array of biological targets. This versatility has led to the development of a wide range of clinically significant drugs, from the anti-inflammatory agent celecoxib to various anticancer and antimicrobial therapies.[1][2] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of novel pyrazole derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating the ability to interfere with various stages of tumor development and progression.[3][4] Their efficacy stems from their capacity to interact with a multitude of molecular targets crucial for cancer cell survival and proliferation.[4][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer cell signaling pathways. Many novel pyrazole compounds have been shown to be potent inhibitors of various protein kinases, which are frequently dysregulated in cancer.

One of the primary mechanisms is the inhibition of Cyclin-Dependent Kinases (CDKs) . CDKs are essential for cell cycle progression, and their overactivity is a common feature of many cancers. Certain pyrazole derivatives have demonstrated significant inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis. For instance, novel indole derivatives linked to a pyrazole moiety have shown potent inhibition of CDK2 with IC50 values as low as 0.074 µM.[3]

Another critical target is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. These pathways are crucial for tumor growth, angiogenesis, and metastasis. Several 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, contributing to their superior anticancer properties.[3]

Furthermore, some pyrazole derivatives have been found to interfere with tubulin polymerization , a critical process for cell division.[4] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptotic cell death.

The following diagram illustrates the key signaling pathways targeted by anticancer pyrazole derivatives:

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. [6] Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Novel pyrazole derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., indomethacin or diclofenac sodium) [6]* Plethysmometer

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

-

-

Compound Administration:

-

Administer the novel pyrazole derivatives (or vehicle/positive control) orally or intraperitoneally to the respective groups of rats.

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). [6]

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. [7][8]

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of pyrazole derivatives are varied and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some pyrazole-containing compounds have been shown to inhibit DNA gyrase , an enzyme crucial for bacterial DNA replication. [9]Others may interfere with microbial metabolic pathways or disrupt the integrity of the microbial cell membrane. The incorporation of other heterocyclic rings, such as thiazole, into the pyrazole scaffold has been shown to enhance antimicrobial potency. [10][11]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [12]This method should be performed in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [13][14] Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans) [7]* Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Novel pyrazole derivatives

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the novel pyrazole derivatives in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Quantitative Measurement (Optional):

-

The absorbance of the wells can be measured using a microplate reader to quantify microbial growth.

-

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives can be significantly influenced by the presence of specific functional groups and heterocyclic rings.

| Derivative Class | Key Structural Features | Target Microorganisms | Reported Activity (MIC) | Reference |

| Pyrazole-Thiazole Hybrids | Combined pyrazole and thiazole rings | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate activity | [10][11] |

| Imidazothiadiazole-Pyrazole Hybrids | Imidazothiadiazole moiety | Multi-drug resistant bacteria | As low as 0.25 µg/mL | [8][15] |

Conclusion: The Future of Pyrazole Derivatives in Drug Development

The pyrazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities of pyrazole derivatives, spanning anticancer, anti-inflammatory, and antimicrobial applications, underscore the immense potential of this heterocyclic core in addressing a wide range of human diseases. The ability to fine-tune the pharmacological properties of these compounds through synthetic modifications, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and more effective drugs in the future. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of pyrazole-based drug discovery.

References

-

Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Various Authors. (2022). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Various Authors. (2019). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]

-

Various Authors. (2016). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

Various Authors. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

-

Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Various Authors. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

Various Authors. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Various Authors. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Various Authors. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

-

Various Authors. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central. [Link]

-

Various Authors. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central. [Link]

-

Various Authors. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

Various Authors. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]

-

Various Authors. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. [Link]

-

Various Authors. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Various Authors. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. ResearchGate. [Link]

-

Various Authors. (2023). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b]t[3][5][6]hiadiazole moiety. PubMed. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Various Authors. (n.d.). MTT ASSAY. University of arizona. [Link]

-

Wisdomlib. (2025). Carrageenan-induced paw edema test: Significance and symbolism. Wisdomlib. [Link]

-

Various Authors. (2024). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

-

Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

-

Various Authors. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate. [Link]

-

Various Authors. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. National Institutes of Health. [Link]

-

Various Authors. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

-

Various Authors. (2024). CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges for Meropenem-ANT3310. ECCMID. [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

-

CLSI. (2009). M07-A8. Regulations.gov. [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

Sources

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide for Researchers

Foreword: A Molecule of Diverse Potential

In the landscape of medicinal chemistry, the pyrazole scaffold has consistently emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The subject of this guide, 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile (CAS No. 372107-06-7), is a compelling example of this versatility.[4][5] Exhibiting a spectrum of activities including antipromastigote, anticancer, anti-inflammatory, and antimicrobial properties, this molecule presents a rich area of investigation for drug development professionals.[4][6] This document serves as an in-depth technical exploration of its potential mechanisms of action, providing a foundational understanding for researchers seeking to harness its therapeutic promise.

I. Molecular Architecture and Inferred Bioactivity

The structure of this compound, with its pyrazole core, thiophene ring, formyl group, and propanenitrile side chain, offers several clues to its biological function. The thienopyrazole moiety is a recognized pharmacologically active scaffold, often associated with kinase inhibition and antitumor effects.[7] The propanenitrile group, a common feature in many pharmaceuticals, can act as a hydrogen bond acceptor and contribute to binding affinity with various protein targets.[8][9]

| Property | Value | Source |

| CAS Number | 372107-06-7 | [4][5] |

| Molecular Formula | C₁₁H₉N₃OS | [4][5] |

| Molecular Weight | 231.27 g/mol | [4][5] |

II. Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the available literature for structurally related thienopyrazole and pyrazole derivatives, it is highly probable that this compound does not possess a single, universal mechanism of action. Instead, its diverse biological effects likely stem from its ability to interact with multiple molecular targets.

A. Kinase Inhibition: A Dominant Paradigm

The most prominent hypothesis for the mechanism of action of this compound is the inhibition of protein kinases. Pyrazole-based compounds are well-documented as potent kinase inhibitors, playing crucial roles in oncology and inflammatory diseases.[1][10][11]

Potential Kinase Targets and Signaling Pathways:

-

Mitogen-Activated Protein (MAP) Kinase Pathway: Thienopyrazole derivatives have been shown to interfere with the MAP kinase pathway, affecting the phosphorylation of key proteins like p38, ERK1/2, and CREB.[7] Dysregulation of this pathway is a hallmark of many cancers.

-

Src Family Kinases: Altered activity of Src family kinases such as Fgr and Hck has been observed following treatment with related compounds.[7]

-

Janus Kinase (JAK) - STAT Pathway: The propanenitrile moiety is present in known JAK inhibitors like Ruxolitinib.[12][13][14] This pathway is critical for cytokine signaling and is a key target in inflammatory and autoimmune disorders.

-

Receptor Tyrosine Kinases: The pyrazole scaffold is a component of inhibitors targeting receptor tyrosine kinases like RET and BMPR2.[2][11]

B. Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major contributor to its anticancer effects, other mechanisms are likely at play.

-

Disruption of Microtubule Dynamics: Some thienopyrazole derivatives have been observed to interfere with microtubule organization and mitotic spindle formation, leading to cell cycle arrest and apoptosis.[7][15][16]

-

Induction of Apoptosis: The compound may trigger programmed cell death through both intrinsic and extrinsic pathways, potentially mediated by p53.[17]

C. Antipromastigote Activity: A Specific Enzyme Target

For its activity against Leishmania, a more specific mechanism has been proposed. Molecular docking studies suggest that this compound fits favorably into the active site of Leishmania major Pteridine Reductase 1 (LmPTR1).[4] This enzyme is crucial for the parasite's survival, and its inhibition disrupts vital metabolic pathways.

III. Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action, a systematic experimental approach is necessary.

A. Kinase Inhibition Profiling

Objective: To identify specific kinase targets of the compound.

Methodology: Kinase Panel Screening

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Plate Preparation: Utilize a commercial kinase panel (e.g., DiscoverX, Promega) that includes a broad range of kinases, particularly those from the MAP kinase, Src, and JAK families.

-

Kinase Reaction: In each well, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include appropriate positive and negative controls.

-

Detection: After incubation, measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence, fluorescence, radioactivity).

-

Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC₅₀ values for the most potently inhibited kinases.

B. Cellular Assays for Anticancer Effects

Objective: To confirm the on-target effects of kinase inhibition and investigate other anticancer mechanisms in a cellular context.

Methodology: Western Blotting for Phospho-Protein Levels

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, HL-60) and treat with varying concentrations of the compound for a specified time.

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-p38, total-p38, phospho-STAT3, total-STAT3).

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation.

Methodology: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the compound for 24-48 hours.

-

Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Methodology: Immunofluorescence for Microtubule Integrity

-

Cell Culture on Coverslips: Grow cells on glass coverslips and treat with the compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images of the microtubule network and mitotic spindles.

IV. Future Directions and Conclusion

The exploration of this compound is a journey into the intricate world of multi-target drug action. The evidence strongly points towards kinase inhibition as a primary mechanism, but its effects on the cytoskeleton and other cellular processes should not be overlooked. The experimental protocols outlined in this guide provide a robust framework for dissecting these mechanisms and validating the therapeutic potential of this promising compound. As research progresses, a clearer picture of its molecular interactions will undoubtedly emerge, paving the way for its potential development into a novel therapeutic agent for a range of diseases.

References

-

Regan, J., et al. (2002). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]

-

van der Wouden, J. Y., et al. (2020). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem, 15(7), 674-679. [Link]

-

Hassan, G. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 299. [Link]

-

Arman, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6791. [Link]

-

Knezevic, N., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 841–847. [Link]

-

Alam, M. J., & Akhter, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1865. [Link]

-

Hess, J. D. (2022). Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. UTEP, ProQuest Dissertations Publishing. [Link]

-

Cox, C. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. [Link]

-

van der Wouden, J. Y., et al. (2020). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem, 15(7), 674-679. [Link]

-

Arman, A., et al. (2021). High Oncoselective and Potent Apoptotic Action Driven by Novel Thienopyrazole Derivative. ResearchGate. [Link]

-

3-[4-formyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl]propanenitrile. PubChemLite. [Link]

-

3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile. PubChem. [Link]

-

(R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Pharmaffiliates. [Link]

-

Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8493-8504. [Link]

-

3-(4-formyl-3-phenyl-1h-pyrazol-1-yl)propanenitrile. PubChemLite. [Link]

-

Sayed, A. E. H., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Journal of the Saudi Society of Agricultural Sciences, 15(2), 166-173. [Link]

-

Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 15(1), 163-172. [Link]

-

El-Naggar, M. A., et al. (2023). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 13(1), 22107. [Link]

- WO2017125097A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof.

-

Zhang, C., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966–1988. [Link]

- WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof.

-

Kumar, V., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 28, 3238-3255. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4- yl)-1H-pyrazol-1-yl). Technical Disclosure Commons. [Link]

-

Yu, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1753. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2017125097A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof - Google Patents [patents.google.com]

- 13. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]

- 14. tdcommons.org [tdcommons.org]

- 15. "Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 " by Jessica Dyanne Hess [scholarworks.utep.edu]

- 16. researchgate.net [researchgate.net]

- 17. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico ADMET Analysis of Pyrazole Compounds

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3][4][5] Its remarkable pharmacological versatility necessitates a thorough and early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyrazole-containing candidates. This guide provides a comprehensive technical overview of in silico ADMET analysis tailored for pyrazole compounds, designed for researchers and drug development professionals. We will delve into the core principles of ADMET modeling, detail the computational workflows, and offer field-proven insights into the interpretation of predictive data. Our focus is on the practical application of these computational tools to accelerate the identification of pyrazole derivatives with favorable drug-like profiles, thereby mitigating late-stage attrition.

The Strategic Imperative of Early ADMET Profiling

The drug discovery pipeline is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[6][7] These failures incur substantial financial and temporal costs. In silico ADMET prediction has emerged as an indispensable tool to de-risk drug discovery projects at their earliest stages.[8][9][10] By computationally screening large libraries of compounds, researchers can prioritize those with a higher probability of success, focusing resources on the most promising candidates.[11]

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[3][4] This versatility, however, also presents a challenge, as subtle structural modifications can dramatically alter a compound's ADMET properties.[2] Therefore, a robust in silico ADMET workflow is not merely advantageous but essential for any drug discovery program centered on pyrazole chemistry.

Foundational Pillars of In Silico ADMET Assessment

A comprehensive in silico ADMET analysis is built upon a foundation of predictive models that assess a molecule's likely behavior in the human body. These models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage large datasets of experimentally determined properties to correlate chemical structures with specific ADMET outcomes.[12][13]

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Key in silico predictors for absorption include:

-

Lipinski's Rule of Five: A widely used guideline to assess "drug-likeness" and predict oral bioavailability.[14][15][16][17][18] It stipulates that a compound is more likely to be orally absorbed if it adheres to the following criteria:

-

Molecular weight ≤ 500 Daltons

-

LogP (a measure of lipophilicity) ≤ 5

-

No more than 5 hydrogen bond donors

-

No more than 10 hydrogen bond acceptors

-

-

Aqueous Solubility: Adequate solubility is crucial for a drug to dissolve in the gastrointestinal fluids before it can be absorbed. In silico models predict solubility based on various molecular descriptors.

-

Human Intestinal Absorption (HIA): More sophisticated models provide a quantitative prediction of the percentage of a drug that will be absorbed from the intestine.

-

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption. Predicting whether a pyrazole compound is a substrate or inhibitor of P-gp is vital.[19][20]

Distribution: Reaching the Target

Once absorbed, a drug must be distributed throughout the body to reach its site of action. Important distribution parameters to model include:

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance.

-

Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, the ability to cross the BBB is essential.[19][21][22][23] Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[19] In silico models for BBB penetration are crucial for pyrazole compounds intended for neurological indications.[21][22]

Metabolism: The Biotransformation Cascade

Metabolism, primarily in the liver, is the process by which the body modifies drugs to facilitate their excretion. Key metabolic predictions include:

-

Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for the metabolism of a vast number of drugs.[24][25] Inhibition of these enzymes by a pyrazole compound can lead to drug-drug interactions, altering the plasma concentrations of co-administered medications.[24][26] Predictive models for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are a standard component of in silico ADMET screening.[13][25][27]

-

Site of Metabolism (SOM) Prediction: Identifying which atoms in a pyrazole molecule are most likely to be metabolized can guide medicinal chemists in designing more stable analogs.[28]

Excretion: The Final Exit

Excretion is the removal of a drug and its metabolites from the body. While direct in silico prediction of excretion pathways is less common, the outputs of absorption, distribution, and metabolism models collectively inform the likely route and rate of elimination.

Toxicity: The Safety Profile

Predicting potential toxicity is arguably the most critical aspect of early-stage drug discovery.[8][29] Important toxicity endpoints to model include:

-

hERG (human Ether-à-go-go-Related Gene) Channel Blockade: Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[30][31][32][33][34] Early identification of potential hERG blockers is a high priority.

-

Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicting the potential for a compound to cause liver damage is crucial.

-

Genotoxicity/Mutagenicity: Assessing the likelihood of a compound to damage DNA is a key safety requirement.

-

Carcinogenicity: Predicting the potential of a compound to cause cancer is another long-term safety consideration.

-

Organ-Specific Toxicity: More advanced models can predict toxicity to specific organs, such as the kidneys or lungs.[35]

A Practical Workflow for In Silico ADMET Analysis of Pyrazole Compounds

The following outlines a robust and efficient workflow for the computational ADMET profiling of a library of novel pyrazole derivatives.

Step 1: Compound Library Preparation

-

Standardization of Chemical Structures: Ensure all molecules are represented in a consistent format (e.g., SMILES or SDF). This includes neutralizing charges, removing salts, and adding explicit hydrogens.

-

Generation of 3D Conformations: For models that require three-dimensional information, generate low-energy conformers for each molecule.

Step 2: Execution of Predictive Models

Step 3: Data Analysis and Visualization

-

Tabular Summary: Consolidate the predicted ADMET properties for all compounds into a single, well-structured table for easy comparison.

-

Prioritization and Filtering: Establish threshold criteria for key ADMET parameters to filter the library and identify the most promising candidates. For example, one might prioritize compounds with a low probability of hERG blockade and a high predicted human intestinal absorption.

Step 4: In-Depth Analysis of Lead Candidates

-

Multi-Parameter Optimization: For a smaller set of high-priority candidates, conduct a more detailed analysis, considering the interplay between different ADMET properties.

-

Visualization of Metabolic Hotspots: For lead compounds, visualize the predicted sites of metabolism to inform strategies for improving metabolic stability.

Data Presentation: A Comparative ADMET Profile of Pyrazole Analogs

To illustrate the output of an in silico ADMET analysis, the following table presents hypothetical data for a series of pyrazole analogs.

| Compound ID | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted HIA (%) | BBB Penetration (LogBB) | CYP2D6 Inhibition (Probability) | hERG Blockade (Probability) |

| PZ-001 | 350.4 | 2.8 | 1 | 4 | 0 | 95.2 | 0.15 | 0.12 | 0.08 |

| PZ-002 | 480.6 | 4.5 | 2 | 6 | 0 | 88.7 | -0.23 | 0.45 | 0.25 |

| PZ-003 | 510.2 | 5.3 | 3 | 8 | 2 | 75.1 | -0.58 | 0.85 | 0.76 |

| PZ-004 | 420.5 | 3.1 | 1 | 5 | 0 | 92.4 | 0.05 | 0.21 | 0.11 |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A streamlined workflow for the in silico ADMET analysis of pyrazole compounds.

Logical Relationship Diagram: Interplay of ADMET Properties

Caption: The interconnected nature of ADMET properties in determining a drug's fate.

Causality and Self-Validation in Predictive Modeling

It is imperative to recognize that in silico ADMET models are predictive, not definitive.[39][40] Their accuracy is contingent upon the quality and diversity of the training data and the appropriateness of the underlying algorithms.[21][28]

-

Causality: The predictive power of these models stems from the fundamental principle that the physicochemical properties of a molecule, which are dictated by its structure, govern its interaction with biological systems. For instance, increased lipophilicity often correlates with enhanced membrane permeability and, thus, better absorption, but it can also lead to increased metabolic clearance and off-target toxicity.

-

Self-Validation: A robust in silico ADMET protocol should incorporate a self-validating framework. This involves:

-

Applicability Domain Analysis: Assessing whether the pyrazole compounds under investigation fall within the chemical space for which the predictive models were trained.

-

Cross-Validation with Multiple Models: Employing different software platforms or algorithms to predict the same endpoint can provide a consensus view and increase confidence in the predictions.

-

Iterative Refinement: As experimental ADMET data becomes available for a project, it can be used to build more focused, project-specific predictive models, thereby improving their accuracy for the chemical series of interest.

-

Conclusion and Future Directions

In silico ADMET analysis is a powerful and indispensable tool in modern drug discovery, particularly for privileged scaffolds like pyrazoles. By integrating predictive modeling early in the design-make-test-analyze cycle, research teams can make more informed decisions, leading to the selection of candidate drugs with a higher likelihood of clinical success.